
2-(4-Methoxyphenyl)-4-oxo-4H-1-benzopyran-5,7,8-triyl triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-4-oxo-4H-1-benzopyran-5,7,8-triyl triacetate is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group and a benzopyran core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-oxo-4H-1-benzopyran-5,7,8-triyl triacetate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylglyoxal with Meldrum’s acid, followed by cyclization to form the benzopyran core . The reaction conditions often require the use of solvents like acetonitrile and acidic media to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxyphenyl)-4-oxo-4H-1-benzopyran-5,7,8-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution can occur on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzopyran derivatives, alcohols, and quinones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-4-oxo-4H-1-benzopyran-5,7,8-triyl triacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenyl)-4-oxo-4H-1-benzopyran-5,7,8-triyl triacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in inflammation and oxidative stress . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methoxyphenyl)acetohydrazide: Known for its anti-inflammatory properties.
4-Methoxyphenylacetonitrile: Used as an intermediate in organic synthesis.
2-Methoxyphenyl isocyanate: Employed as a protecting group in organic reactions.
Uniqueness
What sets 2-(4-Methoxyphenyl)-4-oxo-4H-1-benzopyran-5,7,8-triyl triacetate apart is its unique benzopyran core, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
89494-23-5 |
|---|---|
Molekularformel |
C22H18O9 |
Molekulargewicht |
426.4 g/mol |
IUPAC-Name |
[7,8-diacetyloxy-2-(4-methoxyphenyl)-4-oxochromen-5-yl] acetate |
InChI |
InChI=1S/C22H18O9/c1-11(23)28-18-10-19(29-12(2)24)21(30-13(3)25)22-20(18)16(26)9-17(31-22)14-5-7-15(27-4)8-6-14/h5-10H,1-4H3 |
InChI-Schlüssel |
CNILDJMSVWKSAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC(=C(C2=C1C(=O)C=C(O2)C3=CC=C(C=C3)OC)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


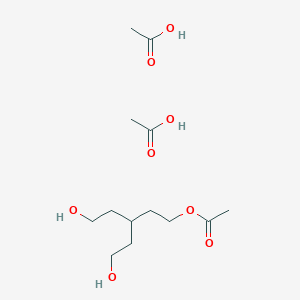
![1-[1,1-Bis(4-chlorophenyl)but-3-yn-1-yl]-1H-1,2,4-triazole](/img/structure/B14391341.png)
![1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione]](/img/structure/B14391363.png)
![2-[(1-Iodo-3,7-dimethyloct-6-en-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14391366.png)
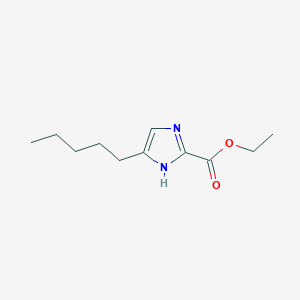
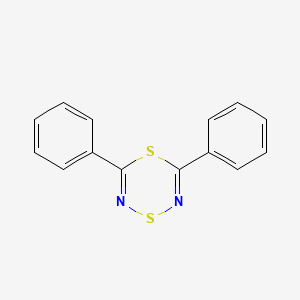
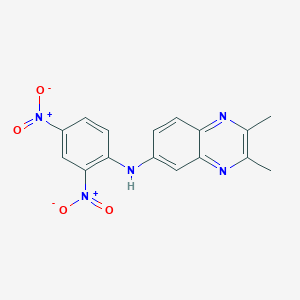
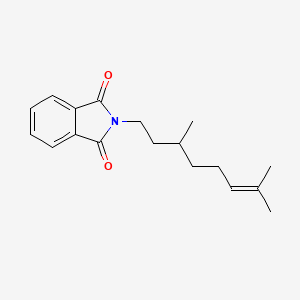
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-ethenylbenzamide)](/img/structure/B14391384.png)
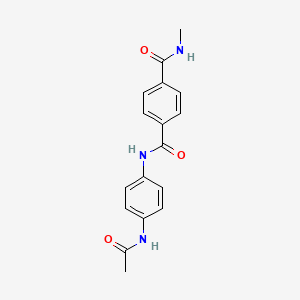
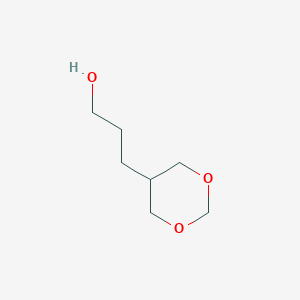
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14391396.png)
![[(1-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14391399.png)
![6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14391403.png)
